REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[N:6]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[Cl:20])[N:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1)=O.CC(C[AlH]CC(C)C)C>C1COCC1>[Cl:20][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[N:6]1[C:5]([CH2:3][OH:2])=[CH:9][C:8]([C:10]([F:13])([F:11])[F:12])=[N:7]1
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Name
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2-(2-chlorophenyl)-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid methyl ester
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Quantity
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3.84 g
|
Type
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reactant
|
Smiles
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COC(=O)C=1N(N=C(C1)C(F)(F)F)C1=C(C=CC=C1)Cl
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-10 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Into a 500 mL flask was weighed
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Type
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TEMPERATURE
|
Details
|
to warm to room temperature over 30 minutes
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Duration
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30 min
|
Type
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CONCENTRATION
|
Details
|
The reaction was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove THF
|
Type
|
WASH
|
Details
|
then was washed into a separatory funnel with ethyl acetate and saturated sodium potassium tartrate
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude [2-(2-chloro-phenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-methanol was recovered as a colorless oil, yield: 3.54 g
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
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ClC1=C(C=CC=C1)N1N=C(C=C1CO)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |